2,5-Dimethoxyphenylmagnesium bromide

Vue d'ensemble

Description

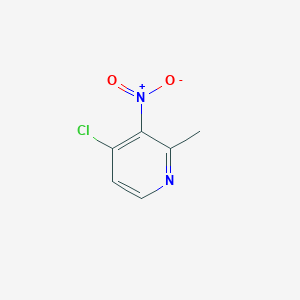

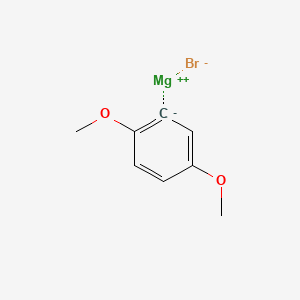

2,5-Dimethoxyphenylmagnesium bromide is a Grignard reagent with the linear formula (CH3O)2C6H3MgBr . It is commonly used in organic synthesis . The molecular weight of this compound is 241.36 .

Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxyphenylmagnesium bromide can be represented by the SMILES string COc1ccc (OC)c ( [Mg]Br)c1 . This indicates that the compound contains a phenyl ring with two methoxy groups attached at the 2 and 5 positions, and a magnesium bromide group attached at one of the carbon atoms of the phenyl ring .

Physical And Chemical Properties Analysis

2,5-Dimethoxyphenylmagnesium bromide is a solution with a concentration of 0.5 M in tetrahydrofuran (THF) . It has a boiling point of 65 °C and a density of 0.964 g/mL at 25 °C . The compound is sensitive to air and moisture .

Applications De Recherche Scientifique

Synthesis of Organic Compounds

2,5-Dimethoxyphenylmagnesium bromide: is a Grignard reagent, which is pivotal in the synthesis of complex organic molecules. It’s particularly useful in the formation of carbon-carbon bonds, allowing for the construction of a wide variety of organic compounds. This reagent can add to carbonyl groups to form secondary alcohols, which can then be further modified to create pharmaceuticals, agrochemicals, and other organic materials .

Pharmaceutical Research

In pharmaceutical research, 2,5-Dimethoxyphenylmagnesium bromide is employed to synthesize intermediates that are crucial for the development of new drugs. Its ability to react with various electrophiles makes it a valuable tool for constructing pharmacophores, which are the molecular frameworks of drug molecules that are responsible for their biological activity .

Material Science

This compound is also used in material science, particularly in the development of organic electronic materials. Its role in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is of significant interest. These materials are key components in the creation of flexible displays and solar cells .

Agrochemical Synthesis

2,5-Dimethoxyphenylmagnesium bromide: finds application in the synthesis of agrochemicals. It helps in creating compounds that can act as pesticides or herbicides, contributing to the protection of crops and improving agricultural yields. The versatility of this reagent allows for the development of a variety of agrochemical agents .

Catalyst Development

Researchers use 2,5-Dimethoxyphenylmagnesium bromide in the development of catalysts for chemical reactions. These catalysts can enhance reaction rates, increase selectivity, and reduce the need for harsh reaction conditions. This has implications for making chemical processes more environmentally friendly and cost-effective .

Functional Materials

The compound is instrumental in the creation of functional materials with specific properties, such as luminescence or magnetism. These materials have potential applications in sensors, data storage, and other advanced technologies .

Safety and Hazards

This compound is considered hazardous. It is flammable and may cause burns to the eyes, skin, and mucous membranes . It reacts violently with water and its vapors may form explosive mixtures with air . Containers of this compound may explode when heated . It is recommended to handle this compound under inert gas and protect it from moisture .

Propriétés

IUPAC Name |

magnesium;1,4-dimethoxybenzene-6-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O2.BrH.Mg/c1-9-7-3-5-8(10-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUMLBJCEMZKKU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C[C-]=C(C=C1)OC.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxyphenylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)

![Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B1590747.png)